2-(naphthalen-1-yloxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine moiety via an ethanone bridge, with a naphthalen-1-yloxy substituent. The naphthyloxy group contributes to lipophilicity, influencing pharmacokinetic behavior.
Properties
IUPAC Name |
2-naphthalen-1-yloxy-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c28-21(14-29-18-7-3-5-16-4-1-2-6-17(16)18)26-12-10-25(11-13-26)20-9-8-19-23-22-15-27(19)24-20/h1-9,15H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLXIZVDCPQQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(naphthalen-1-yloxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one typically involves multi-step synthesis. The naphthalen-1-yloxy group can be synthesized from naphthol through etherification, and the triazolopyridazine core is constructed through cyclization reactions involving appropriate precursors. The final step often involves coupling the intermediate with a piperazine derivative under controlled conditions, such as in the presence of catalysts or specific solvents.
Industrial Production Methods: On an industrial scale, the synthesis might leverage flow chemistry techniques or use large-scale reactors to ensure the consistency and purity of the compound. Advanced purification methods like chromatography and crystallization are crucial to obtain high-purity product suitable for research and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions primarily at the naphthalene ring, yielding various oxidized derivatives.
Reduction: Reduction might target the triazolopyridazine core, potentially altering its electronic properties and reactivity.
Substitution: Substituent modifications can occur on the piperazine ring or naphthalene moiety, providing a pathway to diverse functionalized analogs.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Using reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reagents, often in the presence of appropriate catalysts.
Major Products: The products from these reactions vary widely, but typically include oxidized derivatives, reduced forms of the core structures, and functionalized analogs with modified pharmacological properties.
Scientific Research Applications
Chemistry: It's used in synthesis studies to understand reaction mechanisms and to create derivative compounds for further research.
Biology: In biological research, it’s studied for its potential interactions with cellular components and its ability to modulate biochemical pathways.
Medicine: Some derivatives of this compound are explored for their pharmacological properties, including potential roles as therapeutic agents in various conditions.
Industry: It's utilized in the development of novel materials, potentially in electronics or as precursors for more complex chemical entities.
Mechanism of Action
The precise mechanism by which 2-(naphthalen-1-yloxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one exerts its effects is subject to ongoing research. It is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and thereby modulating biochemical pathways. The triazolopyridazine core is often pivotal in these interactions, providing a scaffold for binding to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Triazolo-Pyridazine vs. Triazolo-Pyrimidine Derivatives
- Target Compound : The [1,2,4]triazolo[4,3-b]pyridazine core has a pyridazine ring (two adjacent nitrogen atoms) fused to a triazole ring. This arrangement creates distinct electronic properties compared to triazolo-pyrimidines.
- Compounds: Derivatives like pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (7) and its isomers (6, 8) feature a pyrimidine ring (nitrogens at positions 1 and 3) fused to triazole.
Key Structural Differences
Piperazine-Linked Analogues
The piperazine moiety in the target compound is analogous to arylpiperazine derivatives in (e.g., MK69). However, MK69 features a pyrazole and trifluoromethylphenyl group instead of a triazolo-pyridazine system. Piperazine enhances solubility and serves as a flexible spacer for receptor interaction, but the attached heterocycle dictates selectivity:
- Target Compound: The triazolo-pyridazine may favor adenosine or serotonin receptor binding due to planar aromaticity.
Comparative Physicochemical Properties
Toxicity and Bioactivity
While the target compound’s toxicity is undocumented in the evidence, structurally related heterocyclic amines (e.g., IQ in ) are carcinogenic. The triazolo-pyridazine system’s reduced planarity compared to IQ’s imidazo[4,5-f]quinoline may lower DNA intercalation risks .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 2-(naphthalen-1-yloxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one , also known by its CAS number 1060197-99-0 , is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 428.5 g/mol . The structure includes a naphthalene moiety linked to a piperazine ring through a triazolo-pyridazinyl substituent, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Specifically, the triazolo-pyridazine component has been shown to exhibit inhibitory effects on kinases such as c-Met and VEGFR-2 , which are crucial in cancer progression and angiogenesis.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar triazolo derivatives. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17l | A549 | 0.98 ± 0.08 |
| 17l | MCF-7 | 1.05 ± 0.17 |
| 17l | HeLa | 1.28 ± 0.25 |
These findings suggest that the presence of the triazolo group contributes to enhanced anticancer activity through inhibition of key signaling pathways involved in tumor growth and survival .
Inhibition of Kinases
The compound's ability to inhibit c-Met and VEGFR-2 was highlighted in studies where it showed promising results:
| Target | IC50 (nM/µM) |
|---|---|
| c-Met | 26.00 |
| VEGFR-2 | 2.6 |
These results indicate that compounds containing the triazolo-pyridazine structure may serve as effective inhibitors for these targets, potentially leading to new therapeutic strategies for cancer treatment .
Case Studies
A notable case study involved the synthesis and evaluation of related triazolo derivatives that demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like cisplatin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
